ethyl 4-[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]-1-piperidinecarboxylate
Overview
Description
Ethyl 4-[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C19H37N3O3 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.28349205 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Applications in Polymers
One study explored the synthesis and characterization of hindered-phenol-containing amine moieties, similar in structure to the compound , for use as antioxidants in polypropylene copolymers. The research demonstrated that these compounds significantly improve the thermal stability of the polymers, suggesting potential applications in enhancing the durability of plastic materials (Desai et al., 2004).
Aromatase Inhibitors for Cancer Treatment
Another study focused on the synthesis of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which include structures related to the compound , as aromatase inhibitors. These compounds showed significant potential in inhibiting estrogen biosynthesis, presenting a promising approach for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Antimicrobial Activity of Triazolone Derivatives
Research into 1,2,4-triazol-3-one derivatives, starting from compounds structurally related to the target molecule, revealed antimicrobial properties. The study reported the synthesis of Mannich bases incorporating the piperazine nucleus, which exhibited good activity against several microorganisms, suggesting applications in developing new antimicrobial agents (Fandaklı et al., 2012).
Molecular Structure and Hydrogen Bonding
An investigation into the crystal and molecular structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine revealed insights into the stabilization of molecules through hydrogen bonding and C-H…π interactions. This research provides valuable information for the design of new materials with specific physical properties (Khan et al., 2013).
Novel Carbonylation Reaction in Organic Synthesis
A study demonstrated a rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, leading to a novel carbonylation at a C−H bond in the piperazine ring. This reaction underscores the versatility of piperazine derivatives in organic synthesis, potentially opening new pathways for the construction of complex molecules (Ishii et al., 1997).
Properties
IUPAC Name |
ethyl 4-[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O3/c1-4-25-19(24)21-10-6-17(7-11-21)22-13-12-20(9-5-16(2)3)18(15-22)8-14-23/h16-18,23H,4-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHUWTJTARZEPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(C(C2)CCO)CCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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